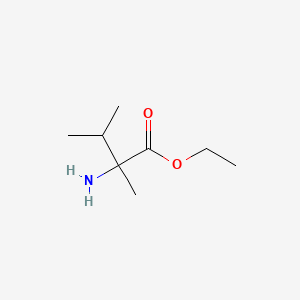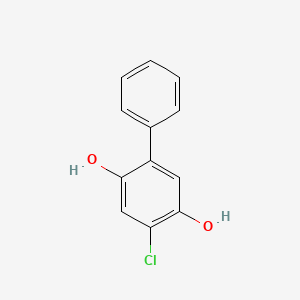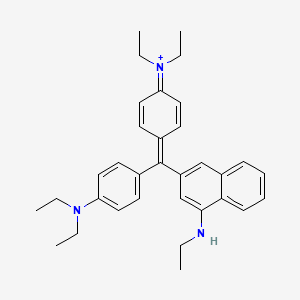
Reactive Orange 20
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reactive Orange 20 is an organic synthetic dye with the chemical name 4-[(E)-(4-nitrophenyl)diazenyl]benzenesulfonic acid . It appears as an orange powder or crystalline substance that dissolves in water . This compound is known for its good lightfastness and washability, making it widely used in the dye, textile, and printing industries . It is commonly used to dye fibers, leather, paper, and other materials, imparting a bright orange color .
Preparation Methods
Reactive Orange 20 can be synthesized through various methods. One commonly used method involves the reaction of 4-nitrophenylimine with benzenesulfonic acid . The specific details of the preparation methods can be found in organic synthesis literature . Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Reactive Orange 20 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and zinc dust.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the dye.
Scientific Research Applications
Reactive Orange 20 has a wide range of scientific research applications:
Chemistry: It is used as a labeling reagent and a biochemical reagent.
Biology: It serves as a tissue stain in various biological studies.
Medicine: It is used in diagnostic assays and other medical applications.
Mechanism of Action
The mechanism of action of Reactive Orange 20 involves its interaction with molecular targets through covalent bonding. The dye contains a chromophore, which is responsible for its color, and an auxochrome, which helps it bind to the substrate . The chromophore undergoes electron excitation, leading to the visual effect of color, while the auxochrome modifies the color and helps fix it to the fabric .
Comparison with Similar Compounds
Reactive Orange 20 can be compared with other similar compounds, such as:
Reactive Orange 16: This dye is also widely used in the textile industry and has similar applications.
Reactive Orange M2R: Another similar compound used in various industrial applications.
This compound is unique due to its specific chemical structure, which provides it with distinct properties such as good lightfastness and washability .
Properties
CAS No. |
12225-91-1 |
|---|---|
Molecular Formula |
C17H18N2O4 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





